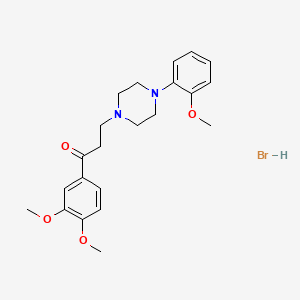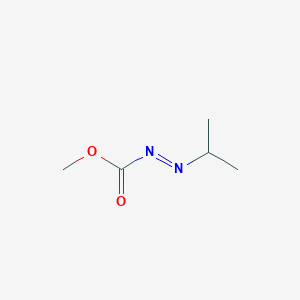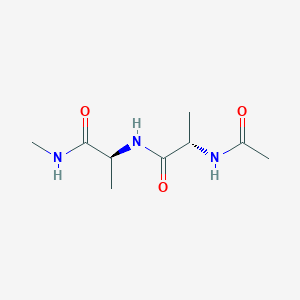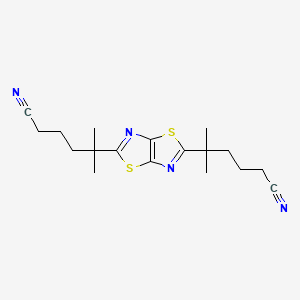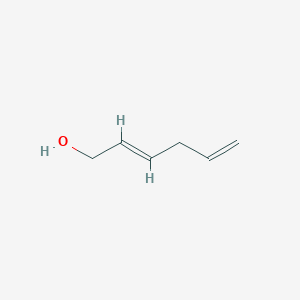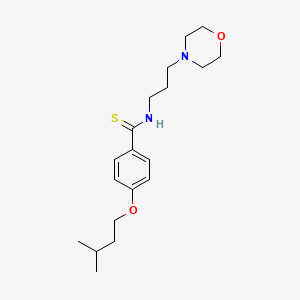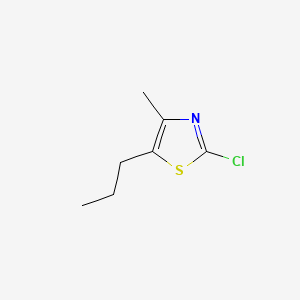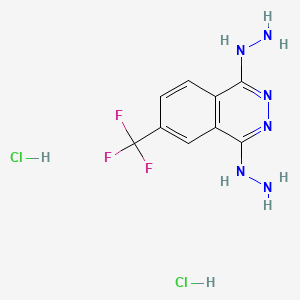
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the trifluoromethyl group and dihydrazino substituents makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine. The introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions using trifluoromethylating agents. The final step involves the addition of dihydrazino groups under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound for research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound without the trifluoromethyl and dihydrazino groups.
1,4-Dihydrazinophthalazine: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)phthalazine: Lacks the dihydrazino groups.
Uniqueness
Phthalazine, 1,4-dihydrazino-6-(trifluoromethyl)-, dihydrochloride is unique due to the presence of both trifluoromethyl and dihydrazino groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
24159-21-5 |
|---|---|
Molecular Formula |
C9H11Cl2F3N6 |
Molecular Weight |
331.12 g/mol |
IUPAC Name |
[4-hydrazinyl-6-(trifluoromethyl)phthalazin-1-yl]hydrazine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N6.2ClH/c10-9(11,12)4-1-2-5-6(3-4)8(16-14)18-17-7(5)15-13;;/h1-3H,13-14H2,(H,15,17)(H,16,18);2*1H |
InChI Key |
RWZOYAQMDNBASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NN=C2NN)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


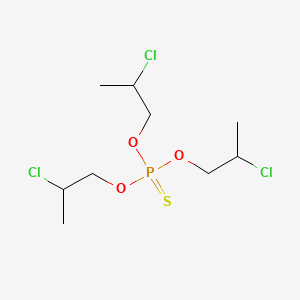
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

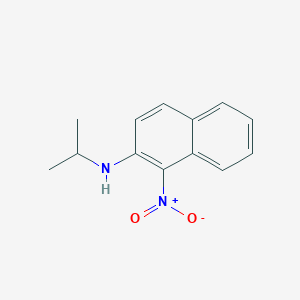
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
